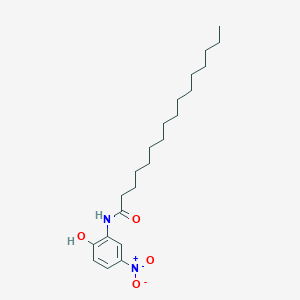
2-甲基磺酰亚磺基乙酸
描述
Synthesis Analysis
The synthesis of compounds similar to 2-methylsulfonylsulfanylacetic acid often involves complex reactions that include sulfonylation processes, the use of sulfonic acids as key intermediates, and the manipulation of molecular structures to achieve desired functionalities. For instance, the synthesis of extended oxazoles showcases a strategy where α-sulfonyl anions react smoothly with diverse alkyl halides, leading to a range of alkylation products. This process exemplifies the intricate steps involved in synthesizing sulfanylacetic acid derivatives, highlighting the role of sulfonyl groups in synthetic organic chemistry (Patil & Luzzio, 2016).
科学研究应用
简介
2-甲基磺酰亚磺基乙酸是一种在各种科学研究领域具有潜在应用的化合物。虽然对这种特定化合物直接研究有限,但鉴于其与磺酸和磺化化合物的化学相似性和潜在类似应用,可以从专注于相关磺酸和磺化化合物的研究中获得对其相关性的见解。
环境和工业应用
对氨基磺酸及其衍生物(包括磺化化合物)的研究突出了它们在环境和工业背景下的实用性。氨基磺酸被用作工业清洁和缓蚀的环保替代品,展示了磺化化合物在降低环境影响的同时保持工业过程中功效的潜力(C. Verma & M. Quraishi, 2022)[https://consensus.app/papers/sulfamic-acid-environmentfriendly-acid-cleaning-verma/c3df37cbc32b5f55bec9b09e00a81e9e/?utm_source=chatgpt]。此外,光催化或光敏化还原硫化合物的氧化研究表明磺酸在污染控制和水处理中的重要性,表明 2-甲基磺酰亚磺基乙酸在这些领域可能的应用(C. Cantau et al., 2007)[https://consensus.app/papers/oxidation-sulfur-compounds-photocatalysis-cantau/61e36700903a54648fc4aa4001e30d00/?utm_source=chatgpt]。
生物降解和毒性研究
对全氟烷基化学品(包括磺化衍生物)的微生物降解的研究提供了对这类化合物的环境归宿和潜在毒性的见解。这项研究对于了解像 2-甲基磺酰亚磺基乙酸这样的化合物在生物系统和环境中的行为以及对其安全使用和处置的影响至关重要(Jinxia Liu & Sandra Mejia Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt]。
抗氧化性能
ABTS/PP 脱色抗氧化能力测定的研究突出了磺酸在评估抗氧化性能方面的潜力。这表明可以研究 2-甲基磺酰亚磺基乙酸的抗氧化能力,为食品科学、药理学和抗氧化性能受关注的材料科学等领域做出贡献(I. Ilyasov et al., 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt]。
硫化学的进展
硫化学在处理酸性气体中的作用及其在环境科学和工程中的应用进一步阐明了含硫化合物(如 2-甲基磺酰亚磺基乙酸)的潜在应用。这些研究探讨了硫基过程在减少污染和回收资源方面的效率和机制,表明磺化化合物的广泛研究和应用范围(A. Gupta et al., 2016)[https://consensus.app/papers/advances-chemistry-treatment-acid-gases-gupta/3001dec31d54523ea832caedadcc4d7f/?utm_source=chatgpt]。
属性
IUPAC Name |
2-methylsulfonylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S2/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZQXBECRATCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxymethyl methanethiosulfonate | |
CAS RN |
13700-15-7 | |
| Record name | 2-((methylsulfonyl)thio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



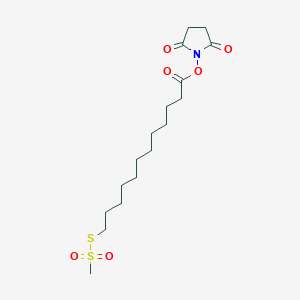
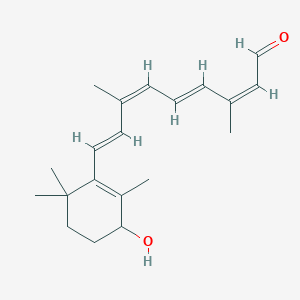


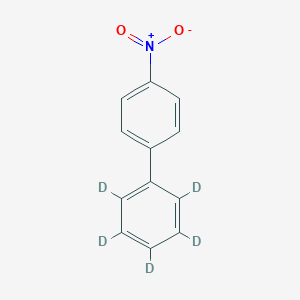
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
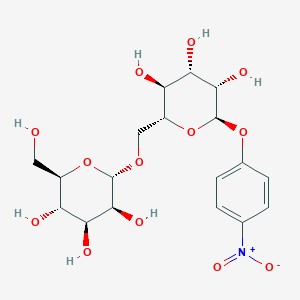
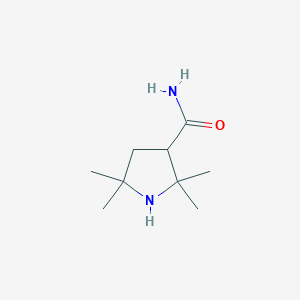



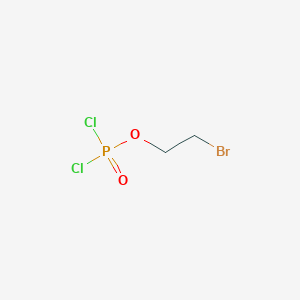
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)
